molecular formula C10H7NO3 B2522035 (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid CAS No. 85743-59-5

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid

Cat. No. B2522035
CAS RN: 85743-59-5
M. Wt: 189.17
InChI Key: XNJWCEYKQQMNIC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid, also known as BZOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BZOA is a derivative of benzoxazole and acrylic acid, which makes it a versatile compound that can be used in different fields.

Scientific Research Applications

Fluorescent Probes and Sensors

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid: serves as a valuable building block for designing fluorescent probes and sensors. Its benzoxazole moiety imparts strong fluorescence, making it suitable for detecting specific analytes or biological processes. Researchers have utilized this compound to create fluorescent sensors for metal ions, pH changes, and enzyme activity within cells and tissues .

Photophysical Studies and Luminescent Materials

The unique photophysical properties of this compound make it an excellent candidate for luminescent materials. Scientists have investigated its emission behavior, quantum yield, and excited-state dynamics. Additionally, it has been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient fluorescence and stability .

Antimicrobial Agents

Benzoxazole derivatives, including (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid , exhibit promising antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents. The compound’s structural features allow for interactions with microbial targets, making it an intriguing lead for drug development .

Anti-Inflammatory and Antioxidant Properties

Studies have highlighted the anti-inflammatory and antioxidant effects of benzoxazole compounds. (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid may modulate inflammatory pathways and scavenge free radicals. These properties could be relevant in the context of chronic diseases and oxidative stress-related conditions .

Organic Synthesis and Medicinal Chemistry

Chemists employ this compound as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules. Medicinal chemists explore its potential for designing novel drugs, especially in areas such as cancer therapy, neurodegenerative diseases, and cardiovascular disorders .

Polymer Chemistry and Material Science

Benzoxazole-containing monomers find applications in polymer chemistry. Researchers have synthesized polymers incorporating (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid units, leading to materials with desirable properties such as high thermal stability, optical transparency, and mechanical strength. These polymers are used in coatings, films, and other advanced materials .

properties

IUPAC Name

(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJWCEYKQQMNIC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid

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